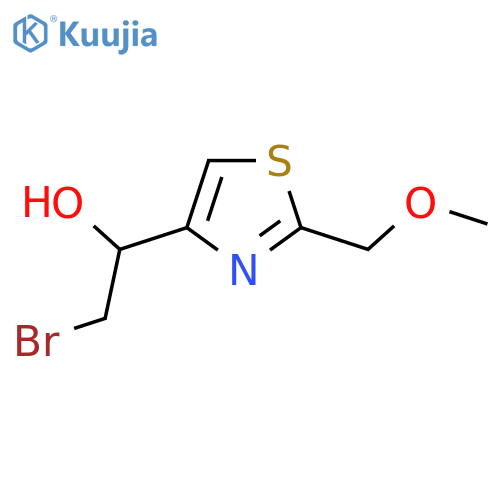

Cas no 2229147-68-4 (2-bromo-1-2-(methoxymethyl)-1,3-thiazol-4-ylethan-1-ol)

2229147-68-4 structure

商品名:2-bromo-1-2-(methoxymethyl)-1,3-thiazol-4-ylethan-1-ol

2-bromo-1-2-(methoxymethyl)-1,3-thiazol-4-ylethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-bromo-1-2-(methoxymethyl)-1,3-thiazol-4-ylethan-1-ol

- EN300-1918966

- 2-bromo-1-[2-(methoxymethyl)-1,3-thiazol-4-yl]ethan-1-ol

- 2229147-68-4

-

- インチ: 1S/C7H10BrNO2S/c1-11-3-7-9-5(4-12-7)6(10)2-8/h4,6,10H,2-3H2,1H3

- InChIKey: CWMHUFPLGDXUBM-UHFFFAOYSA-N

- ほほえんだ: BrCC(C1=CSC(COC)=N1)O

計算された属性

- せいみつぶんしりょう: 250.96156g/mol

- どういたいしつりょう: 250.96156g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 139

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

2-bromo-1-2-(methoxymethyl)-1,3-thiazol-4-ylethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1918966-0.25g |

2-bromo-1-[2-(methoxymethyl)-1,3-thiazol-4-yl]ethan-1-ol |

2229147-68-4 | 0.25g |

$1591.0 | 2023-09-17 | ||

| Enamine | EN300-1918966-0.5g |

2-bromo-1-[2-(methoxymethyl)-1,3-thiazol-4-yl]ethan-1-ol |

2229147-68-4 | 0.5g |

$1660.0 | 2023-09-17 | ||

| Enamine | EN300-1918966-2.5g |

2-bromo-1-[2-(methoxymethyl)-1,3-thiazol-4-yl]ethan-1-ol |

2229147-68-4 | 2.5g |

$3389.0 | 2023-09-17 | ||

| Enamine | EN300-1918966-10.0g |

2-bromo-1-[2-(methoxymethyl)-1,3-thiazol-4-yl]ethan-1-ol |

2229147-68-4 | 10g |

$7435.0 | 2023-05-31 | ||

| Enamine | EN300-1918966-0.05g |

2-bromo-1-[2-(methoxymethyl)-1,3-thiazol-4-yl]ethan-1-ol |

2229147-68-4 | 0.05g |

$1452.0 | 2023-09-17 | ||

| Enamine | EN300-1918966-5.0g |

2-bromo-1-[2-(methoxymethyl)-1,3-thiazol-4-yl]ethan-1-ol |

2229147-68-4 | 5g |

$5014.0 | 2023-05-31 | ||

| Enamine | EN300-1918966-1g |

2-bromo-1-[2-(methoxymethyl)-1,3-thiazol-4-yl]ethan-1-ol |

2229147-68-4 | 1g |

$1729.0 | 2023-09-17 | ||

| Enamine | EN300-1918966-10g |

2-bromo-1-[2-(methoxymethyl)-1,3-thiazol-4-yl]ethan-1-ol |

2229147-68-4 | 10g |

$7435.0 | 2023-09-17 | ||

| Enamine | EN300-1918966-0.1g |

2-bromo-1-[2-(methoxymethyl)-1,3-thiazol-4-yl]ethan-1-ol |

2229147-68-4 | 0.1g |

$1521.0 | 2023-09-17 | ||

| Enamine | EN300-1918966-1.0g |

2-bromo-1-[2-(methoxymethyl)-1,3-thiazol-4-yl]ethan-1-ol |

2229147-68-4 | 1g |

$1729.0 | 2023-05-31 |

2-bromo-1-2-(methoxymethyl)-1,3-thiazol-4-ylethan-1-ol 関連文献

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

2229147-68-4 (2-bromo-1-2-(methoxymethyl)-1,3-thiazol-4-ylethan-1-ol) 関連製品

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬